molecular formula C24H31NO4 B12588956 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate CAS No. 470689-10-2

2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate

Cat. No.: B12588956
CAS No.: 470689-10-2
M. Wt: 397.5 g/mol
InChI Key: KYZPPUJSGFFWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a benzoate ester. It is widely used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with phenylethyl bromide under basic conditions to form the corresponding ether. Finally, the benzoate ester is introduced through esterification with benzoic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines .

Scientific Research Applications

2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a stable radical for various organic synthesis reactions.

    Biology: Employed in studies involving oxidative stress and reactive oxygen species.

    Medicine: Investigated for its potential antioxidant properties and therapeutic effects.

    Industry: Utilized as a stabilizer in polymers and other materials

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It interacts with ROS to form stable, non-reactive products, thereby reducing oxidative stress. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
  • 4-Acetyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl
  • 4-Methanesulfonyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Uniqueness

Compared to similar compounds, 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is unique due to its combination of a piperidine ring, phenylethyl group, and benzoate ester. This structure imparts specific chemical and physical properties, making it particularly useful in applications requiring stability and reactivity .

Properties

CAS No.

470689-10-2

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2-phenylethyl] benzoate

InChI

InChI=1S/C24H31NO4/c1-23(2)15-20(26)16-24(3,4)25(23)29-21(18-11-7-5-8-12-18)17-28-22(27)19-13-9-6-10-14-19/h5-14,20-21,26H,15-17H2,1-4H3

InChI Key

KYZPPUJSGFFWEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.